![molecular formula C13H15ClN2OS B1272061 (5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol CAS No. 318234-43-4](/img/structure/B1272061.png)

(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol” is a chemical compound with the CAS Number: 318234-43-4 . It has a molecular weight of 282.79 . The compound is solid in physical form .

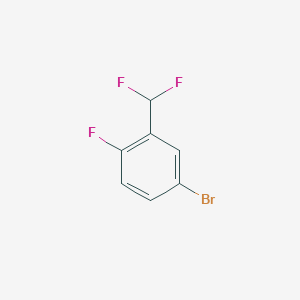

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H15ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-6,17H,7-8H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a melting point range of 103 - 105 degrees Celsius .Scientific Research Applications

Ultrasonic Promoted Synthesis

A study by Trilleras et al. (2013) discussed the synthesis of dihydropyrazole derivatives under sonication conditions. These derivatives include compounds related to (5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol. The method offers advantages like shorter reaction times and good yields.

Synthesis and Biological Activities

Wang et al. (2015) focused on synthesizing N-phenylpyrazolyl aryl methanones derivatives, which show favorable herbicidal and insecticidal activities. This research indicates potential agricultural applications of such compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structures of similar compounds were analyzed by Swamy et al. (2013). They reported on isomorphous methyl- and chloro-substituted heterocyclic analogues, which helps in understanding the structural aspects of such molecules.

Hydrogen-Bonded Chains

Research on hydrogen-bonded chains in related molecules was conducted by Trilleras et al. (2005). This study provides insights into the molecular interactions and structural formation of such compounds.

Synthesis of Functional Isoxazole Derivatives

Potkin et al. (2015) explored the synthesis of isoxazole derivatives, which can be related to the target compound in terms of their chemical structure and reactions (Potkin et al., 2015).

Catalytic Applications

Tayebi et al. (2011) discussed the use of a sulfuric acid derivative as a catalyst for condensation reactions involving pyrazolone, highlighting potential catalytic applications of related compounds (Tayebi et al., 2011).

Corrosion Inhibition

Yadav et al. (2015) investigated pyrazole derivatives as corrosion inhibitors for mild steel, indicating potential industrial applications for these compounds (Yadav et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

[5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-6,17H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDIMBCGWNMSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NN(C(=C2CO)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377146 |

Source

|

| Record name | 3L-630S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol | |

CAS RN |

318234-43-4 |

Source

|

| Record name | 3L-630S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)